N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide
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Overview
Description
N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide is a synthetic organic compound that belongs to the class of nicotinamide derivatives. These compounds are often studied for their potential biological activities and applications in various fields such as medicinal chemistry, pharmacology, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Nicotinamide Core: Starting with nicotinic acid or its derivatives, the nicotinamide core can be synthesized through amidation reactions.
Introduction of the Pyrazolyl Group: The 1H-pyrazol-1-yl group can be introduced via a nucleophilic substitution reaction using appropriate pyrazole derivatives.
Attachment of the Phenylbutan-2-yl Group: The phenylbutan-2-yl group can be attached through alkylation reactions using suitable alkyl halides or related compounds.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base or acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Nicotinamide Derivatives: Compounds with similar nicotinamide cores but different substituents.
Pyrazole Derivatives: Compounds containing the pyrazole ring with various functional groups.
Phenylbutan-2-yl Derivatives: Compounds with the phenylbutan-2-yl group attached to different cores.
Uniqueness
N-(4-phenylbutan-2-yl)-6-(1H-pyrazol-1-yl)nicotinamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(4-phenylbutan-2-yl)-6-pyrazol-1-ylpyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O/c1-15(8-9-16-6-3-2-4-7-16)22-19(24)17-10-11-18(20-14-17)23-13-5-12-21-23/h2-7,10-15H,8-9H2,1H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZZPFZDWYAJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=CC=C1)NC(=O)C2=CN=C(C=C2)N3C=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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